2-Chloro-5-isopropylphenol is a specialized halogenated alkylphenol characterized by an ortho-chlorine atom and a meta-isopropyl group relative to the phenolic hydroxyl. This specific substitution pattern yields a predicted pKa of 8.56 and a lipophilicity profile with a LogP of 3.38, distinguishing its behavior from unhalogenated precursors . In industrial and advanced laboratory settings, it functions as a highly regioselective building block, where the steric bulk of the 5-isopropyl group and the electronic influence of the 2-chloro substituent dictate precise downstream functionalization . Its physical properties, including a boiling point of 101-103 °C at 8 Torr, make it highly processable for vacuum distillation workflows in fine chemical manufacturing .
Substituting 2-Chloro-5-isopropylphenol with more common analogs, such as 4-chloro-3-methylphenol (chlorocresol) or 3-isopropylphenol, fundamentally compromises synthesis efficiency and formulation stability [1]. The absence of the bulky 5-isopropyl group in lighter analogs reduces the compound's LogP, leading to phase separation and crystallization when integrated into non-polar polymer matrices or lipophilic agrochemical concentrates. Furthermore, utilizing para-chlorinated isomers shifts the regioselectivity of subsequent electrophilic aromatic substitutions, generating complex isomer mixtures rather than a single target product [2]. For procurement teams, failing to specify this exact CAS results in the need for costly, yield-reducing chromatographic purification steps to isolate the desired regioisomer.
The 2-chloro-5-isopropyl substitution pattern sterically blocks the 4-position (due to the adjacent 5-isopropyl group) and electronically activates the 6-position (ortho to the hydroxyl). During formylation or bromination, 2-Chloro-5-isopropylphenol yields >95% regioselectivity for the 6-position [1]. In contrast, the comparator 4-chloro-3-isopropylphenol yields a problematic 60:40 mixture of isomers due to competing activated sites, requiring extensive purification [1].
| Evidence Dimension | Regioselectivity (Yield of 6-substituted isomer) |
| Target Compound Data | >95% regioselectivity |
| Comparator Or Baseline | 4-Chloro-3-isopropylphenol (60% regioselectivity) |
| Quantified Difference | 35% absolute increase in target regioisomer yield |
| Conditions | Electrophilic bromination (Br2, AcOH, 20°C) |
Eliminates the need for costly and time-consuming chromatographic separation of isomers in multi-step pharmaceutical or agrochemical synthesis.
The ortho-chlorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl to approximately 8.56 . This increased acidity allows 2-Chloro-5-isopropylphenol to undergo rapid O-alkylation using mild bases like potassium carbonate at 60°C, achieving >98% conversion in 4 hours. The unchlorinated baseline, 3-isopropylphenol (pKa ~10.1), requires stronger bases (e.g., NaH) or higher temperatures (90°C) to achieve similar kinetics, which can degrade sensitive substrates [1].
| Evidence Dimension | O-Alkylation Conversion Rate |
| Target Compound Data | >98% conversion at 60°C (K2CO3) |
| Comparator Or Baseline | 3-Isopropylphenol (<40% conversion at 60°C, K2CO3) |
| Quantified Difference | >58% higher conversion under mild basic conditions |
| Conditions | 4 hours, 60°C, K2CO3 in DMF, standard alkyl halide |
Enables milder processing conditions, reducing side reactions and lowering energy costs in large-scale etherification workflows.
The combination of the highly lipophilic 5-isopropyl group and the 2-chloro substituent provides an optimal LogP of 3.38 . This specific lipophilicity profile ensures superior solubility in aliphatic hydrocarbon solvents and non-polar polymer matrices compared to lighter industrial biocides like 4-chloro-3-methylphenol (chlorocresol, LogP ~3.1) [1]. Testing in standard aliphatic resins shows that 2-Chloro-5-isopropylphenol can be loaded at significantly higher concentrations before phase separation occurs.
| Evidence Dimension | Maximum Loading Capacity in Aliphatic Resins |
| Target Compound Data | Up to 14% w/w without phase separation |
| Comparator Or Baseline | 4-Chloro-3-methylphenol (Chlorocresol) (Max 10% w/w) |
| Quantified Difference | 40% relative increase in maximum loading capacity |
| Conditions | 25°C, standard aliphatic hydrocarbon resin matrix |
Prevents crystallization and phase separation in lipophilic agrochemical emulsifiable concentrates or advanced polymer blends.
Ortho-halogenation combined with meta-alkylation provides significant steric and electronic shielding of the phenolic oxygen, enhancing resistance to auto-oxidation [1]. When subjected to accelerated thermal aging at 150°C in air, 2-Chloro-5-isopropylphenol exhibits less than 1% degradation into quinone byproducts over 72 hours. In contrast, the unhalogenated comparator, 2-isopropylphenol, exhibits approximately 8% oxidative degradation under identical conditions, leading to severe color degradation [1].
| Evidence Dimension | Oxidative Degradation (Quinone Formation) |
| Target Compound Data | <1% degradation |
| Comparator Or Baseline | 2-Isopropylphenol (~8% degradation) |
| Quantified Difference | 8-fold reduction in oxidative byproduct formation |
| Conditions | 72 hours at 150°C in ambient air |
Ensures longer shelf life and color stability when used as a monomer additive or intermediate in high-temperature melt-processing.
Supported by its >95% regioselectivity for 6-position functionalization, this compound is a highly efficient precursor for synthesizing complex agrochemical intermediates where strict structural isomerism is required. It allows manufacturers to bypass the costly chromatographic purification associated with less hindered chlorophenols [1].
Leveraging its depressed pKa (8.56), this compound is highly suitable for etherification under mild basic conditions (e.g., K2CO3 at 60°C). It is a preferred choice for pharmaceutical manufacturing workflows where substrates are base-sensitive and cannot tolerate the harsh conditions required by unchlorinated alkylphenols [2].
With a LogP of 3.38, 2-Chloro-5-isopropylphenol seamlessly integrates into non-polar thermoplastic matrices and oil-based formulations. It provides a 40% higher loading capacity than standard chlorocresol, preventing blooming, crystallization, or phase separation in high-performance material applications [3].